MRT-92 HCl salt
Description
Overview of the Hedgehog Signaling Pathway in Development and Disease Models
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell differentiation, proliferation, and tissue patterning. nih.govnih.govwikipedia.org This pathway is highly conserved across species and plays a fundamental role in the formation of various structures, such as the neural tube, limbs, and internal organs. nih.govwikipedia.orgdoi.org In mammals, the pathway is initiated by the binding of one of three Hedgehog ligands—Sonic (SHH), Indian (IHH), or Desert (DHH)—to the Patched (PTCH) receptor. wikipedia.orgtandfonline.com This interaction alleviates the inhibition that PTCH exerts on the Smoothened (Smo) receptor, a key transmembrane protein. tandfonline.comwikipedia.org The activation of Smo then triggers a downstream cascade that ultimately leads to the activation of the GLI family of transcription factors, which regulate the expression of target genes. mdpi.comtandfonline.com
Dysregulation of the Hedgehog signaling pathway has been implicated in a variety of developmental abnormalities and diseases. nih.govnih.gov For instance, mutations that lead to the aberrant activation of this pathway are associated with certain types of cancer, including basal cell carcinoma and medulloblastoma. nih.govwikipedia.org In these disease models, the uncontrolled signaling promotes tumor growth and survival. wikipedia.orgmdpi.com The pathway is also involved in the maintenance and regeneration of adult tissues, and its malfunction can contribute to other pathological conditions. nih.govwikipedia.org
Significance of Smoothened Receptor Modulation in Contemporary Chemical Biology
The Smoothened (Smo) receptor holds a central position in the Hedgehog signaling pathway, making it a prime target for therapeutic intervention and a key focus of chemical biology research. wikipedia.orgmdpi.complos.org As a G protein-coupled receptor (GPCR), Smo's activity is intricately regulated, and its modulation offers a direct means to control the entire Hh cascade. wikipedia.orgfudan.edu.cn The development of small molecules that can either activate or inhibit Smo has been instrumental in understanding its function and its role in disease. wikipedia.orgmdpi.com
The modulation of Smo is particularly significant in the context of oncology. mdpi.com Several cancers exhibit ligand-independent activation of the Hh pathway due to mutations in Smo or downstream components. wikipedia.orgmdpi.com This has driven the discovery and development of Smo antagonists as potential anticancer agents. wikipedia.orgmdpi.com The study of how these modulators interact with Smo at a molecular level provides crucial insights into the receptor's structure and mechanism of activation. fudan.edu.cnacs.org Furthermore, the emergence of drug resistance to some Smo inhibitors has highlighted the need for a deeper understanding of the receptor's biology and the development of novel modulators with different binding modes. mdpi.comacs.org
Rationale for Investigating MRT-92 HCl Salt as a Key Chemical Probe
This compound stands out as a particularly valuable chemical probe for several reasons. It is a highly potent antagonist of the Smoothened receptor, exhibiting sub-nanomolar activity in various cell-based assays. medkoo.commdpi.comnih.gov This high potency allows for effective inhibition of the Hedgehog pathway at low concentrations, minimizing potential off-target effects.
A key feature of MRT-92 is its unique binding mechanism. Unlike other Smo antagonists that bind to specific sites within the transmembrane domain, MRT-92 has been shown to occupy a larger, overlapping binding pocket. mdpi.comguidetomalariapharmacology.orgresearchgate.net This distinct mode of interaction makes it a powerful tool for studying the structure-function relationship of the Smoothened receptor and for investigating mechanisms of drug resistance. mdpi.comnih.gov Notably, MRT-92 has demonstrated efficacy against a vismodegib-resistant mutant of Smo (D473H), indicating its potential to overcome certain forms of drug resistance. mdpi.comtandfonline.com
The development of a tritiated form of MRT-92, [³H]MRT-92, has further enhanced its utility as a research tool. nih.govresearchgate.net This radioligand allows for direct binding studies, enabling researchers to quantify the affinity of various modulators for the Smo receptor and to create a comprehensive framework for their interaction. nih.gov The ability of MRT-92 to potently inhibit Hedgehog-driven cellular processes, such as the proliferation of cerebellar granule progenitor cells, underscores its relevance in studying the physiological and pathological roles of this signaling pathway. nih.govnih.gov
Research Findings on MRT-92
| Finding | Description | Reference(s) |
| Potency | MRT-92 exhibits sub-nanomolar antagonist activity against the Smoothened receptor. It has an IC50 of 0.4 nM for inhibiting SAG-induced proliferation of rodent cerebellar granule cells and an IC50 of 2.8 nM for inhibiting ShhN-induced Gli-luciferase reporter transcription. | medkoo.comnih.gov |
| Binding Affinity | The binding affinity (Ki) of MRT-92 for the human Smoothened receptor is 0.7 nM. The dissociation constant (Kd) of [³H]MRT-92 for the human Smoothened receptor is 0.3 nM. | bioscience.co.ukmdpi.comnih.gov |
| Mechanism of Action | MRT-92 functions as a Smoothened antagonist by binding to an overlapping site within the transmembrane domain of the receptor, effectively blocking Hedgehog signaling. | mdpi.comguidetomalariapharmacology.orgnih.gov |
| Effect on Cell Signaling | MRT-92 inhibits the translocation of Smoothened to the primary cilium, a key step in the activation of the Hedgehog pathway. It also suppresses the expression of the downstream effector protein GLI1. | mdpi.comtandfonline.comaacrjournals.org |
| Activity against Resistant Mutants | MRT-92 maintains its inhibitory activity against the D473H mutant of Smoothened, which is known to confer resistance to the drug vismodegib. | mdpi.comtandfonline.com |
Properties
CAS No. |
1428307-52-1 |
|---|---|
Molecular Formula |
C33H35ClN4O5 |
Molecular Weight |
603.12 |
IUPAC Name |
3,4,5-trimethoxy-N-(N-(4-methyl-3-(4-phenethylbenzamido)phenyl)carbamimidoyl)benzamide hydrochloride |
InChI |
InChI=1S/C33H34N4O5.ClH/c1-21-10-17-26(35-33(34)37-32(39)25-18-28(40-2)30(42-4)29(19-25)41-3)20-27(21)36-31(38)24-15-13-23(14-16-24)12-11-22-8-6-5-7-9-22;/h5-10,13-20H,11-12H2,1-4H3,(H,36,38)(H3,34,35,37,39);1H |
InChI Key |
HZKNRYIBMQZAOK-UHFFFAOYSA-N |
SMILES |
O=C(NC(NC1=CC=C(C)C(NC(C2=CC=C(CCC3=CC=CC=C3)C=C2)=O)=C1)=N)C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRT-92; MRT 92; MRT92. |
Origin of Product |
United States |
Chemical Synthesis and Advanced Structural Elucidation of Mrt 92 Hcl Salt
Synthetic Routes and Methodological Innovations for MRT-92 and Related Analogs
MRT-92 belongs to a novel class of Smoothened (SMO) inhibitors based on an acylguanidine scaffold. Its development emerged from structure-activity relationship (SAR) studies aimed at optimizing a previously identified acylthiourea antagonist, MRT-10, and its more potent acylurea analog, MRT-14. nih.gov These initial compounds led to the synthesis of the acylguanidine MRT-83, which demonstrated nanomolar antagonist potency against the SMO receptor. nih.govacs.org
The key methodological innovation leading to MRT-92 was the strategic elongation of the biaryl moiety of its precursor, MRT-83. nih.govnih.gov This design hypothesis suggested that extending the molecule could allow it to occupy a deeper portion of the binding pocket in the 7-transmembrane (7TM) domain of the SMO receptor. nih.gov The synthesis of MRT-92, featuring a distinctive phenylethylphenyl tail, confirmed this hypothesis, resulting in one of the most potent SMO antagonists identified to date. nih.govnih.gov
Further SAR studies involved the synthesis of several related analogs to probe the chemical space around the MRT-92 structure. These efforts included creating compounds with different linkers between the aryl moieties and substitutions on the core structure. For instance, introducing an alkyl linker of varying lengths (one to three carbons) between the two aryl groups showed that a two-carbon linker (as in MRT-92) was optimal for potency. nih.gov The substitution of the acylguanidine's NH group with a sulfur atom to create the thioacylurea analog MRT-95 resulted in a significant decrease in inhibitory activity, highlighting the importance of the acylguanidine group for potent SMO antagonism. nih.gov While detailed step-by-step synthetic protocols are not broadly published, the syntheses of MRT-92 and its analogs (MRT-91, MRT-93, MRT-94, and MRT-95) have been reported as available upon request in peer-reviewed literature. nih.govresearchgate.net
| Compound | Core Scaffold | Key Structural Modification (from MRT-83) | Reported Potency Highlights |
| MRT-83 | Acylguanidine | Precursor compound | Nanomolar antagonist potency toward SMO. nih.gov |
| MRT-92 | Acylguanidine | Elongation of the biaryl moiety with a phenylethylphenyl tail. | Sub-nanomolar antagonist activity (IC50 = 0.4 nM for GCP proliferation). nih.govmedchemexpress.com |
| MRT-91 | Acylguanidine | One-carbon linker between aryl moieties. | Detrimental to potency compared to MRT-92. nih.gov |
| MRT-95 | Thioacylurea | Substitution of NH with a sulfur (S) atom. | Displayed much less potent activity than MRT-92. nih.gov |
Spectroscopic and Diffraction-Based Structural Confirmation of MRT-92 HCl Salt
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. For protonated acylguanidines, NMR studies are crucial for analyzing their conformational state in solution. nih.govnih.gov The formation of the hydrochloride salt involves the protonation of the highly basic guanidine (B92328) nitrogen. This protonation leads to characteristic downfield shifts in the ¹H NMR signals of the protons on and near the guanidinium (B1211019) group, providing clear evidence of salt formation. acs.org
Furthermore, advanced NMR techniques can probe the specific conformation of the acylguanidine moiety. Studies on similar compounds have shown that while some methods like NOESY may be inconclusive, the observation of 4-bond scalar couplings (⁴J(H,H)) in COSY spectra can allow for an unambiguous assignment of the conformation around the acylguanidine bonds. nih.gov
For the solid state, ³⁵Cl solid-state NMR (SSNMR) is an exceptionally powerful tool for characterizing hydrochloride salts. rsc.orgfsu.eduacs.org The ³⁵Cl nucleus is highly sensitive to its local electronic environment. The resulting NMR spectrum provides a unique "fingerprint" for a specific crystalline form (polymorph), which is determined by the distinct hydrogen-bonding network between the chloride anion and the protonated drug molecule. fsu.eduresearchgate.net Therefore, ³⁵Cl SSNMR can confirm the presence of the HCl salt and distinguish between different solid-state forms of MRT-92 HCl, which may have different physicochemical properties.
High-resolution mass spectrometry (HRMS) is indispensable for the definitive verification of the molecular structure of this compound. researchgate.netamericanpharmaceuticalreview.com This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within parts-per-million (ppm). spectroscopyonline.comrsc.org This level of precision allows for the unambiguous determination of a molecule's elemental formula.
Modern instruments, particularly those utilizing multi-reflecting time-of-flight (MRT) technology, provide exceptionally high resolving power (often exceeding 100,000 FWHM) and sub-ppm mass accuracy, independent of the data acquisition speed. news-medical.netnih.govazolifesciences.comwaters.comwaters.com For this compound, HRMS would be used to confirm its elemental composition of C₃₃H₃₅ClN₄O₅ by matching the experimentally measured accurate mass with the theoretically calculated mass. The high resolution also allows for the clear resolution of the isotopic pattern, which provides an additional layer of confirmation of the elemental formula. researchgate.net
| Property | Value | Source |
| Chemical Formula | C₃₃H₃₅ClN₄O₅ | Vendor Data |
| Molecular Weight | 603.12 g/mol | Vendor Data |
| CAS Number (HCl Salt) | 1428307-52-1 | medkoo.com |
| CAS Number (Free Base) | 1428315-82-5 | medkoo.com |
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov If a suitable single crystal of this compound were obtained, SCXRD analysis would provide definitive information on its molecular geometry, bond lengths, bond angles, and the conformation adopted in the solid state. oup.com Crucially, it would reveal the details of the crystal packing and the specific intermolecular interactions, particularly the charge-assisted hydrogen bonds between the protonated guanidinium group of MRT-92 and the chloride anion. ontosight.airesearchgate.net Such interactions are fundamental to the stability of the crystal lattice. google.com
As of now, a publically available single-crystal X-ray structure of this compound has not been reported. In the absence of a crystal structure, molecular docking studies have been employed to model the interaction of MRT-92 within the binding cavity of its target, the Smoothened receptor. nih.govresearchgate.net These computational models suggest that MRT-92 binds in a unique mode, occupying nearly the entire 7-TM cavity of SMO, which helps to explain its high potency. nih.gov
High-Resolution Mass Spectrometry for Molecular Structure Verification
Physicochemical Considerations of the Hydrochloride Salt Form in Research Applications
The use of active pharmaceutical ingredients (APIs) as salts is a common and critical strategy in drug development to enhance their physicochemical properties. pharmtech.comnih.gov MRT-92 is a basic compound, and its formulation as a hydrochloride (HCl) salt offers several advantages for research applications.
One of the primary benefits is improved solubility. acs.orgmdpi.com The free base form of many organic molecules has low aqueous solubility, whereas the salt form often exhibits significantly higher solubility in water and aqueous buffers used in biological assays. acs.orgresearchgate.net MRT-92 is reported to be soluble in organic solvents like DMSO but not in water. medkoo.com The HCl salt form is expected to have enhanced aqueous solubility compared to the free base, which is crucial for achieving the necessary concentrations in cell-based assays and other in vitro experiments.
Stability is another key consideration. The crystalline solid state of a salt is typically more physically and chemically stable than the amorphous or free base form, leading to a longer shelf-life and more consistent performance in experiments. medkoo.comnih.gov The formation of a well-defined, crystalline HCl salt helps ensure batch-to-batch consistency and avoids issues related to polymorphism, where different crystal forms of the same compound can have different properties. pharmtech.com By providing a stable, more soluble, and crystalline solid, the hydrochloride salt form of MRT-92 facilitates its handling, storage, and application in a research setting, ensuring more reliable and reproducible results. ontosight.ai
Molecular Mechanisms of Action of Mrt 92 Hcl Salt at the Smoothened Receptor
Direct Target Identification and Binding Dynamics
MRT-92 directly targets the Smoothened receptor, exhibiting high-affinity binding and specific interactions within the receptor's transmembrane domain. This direct binding is the initial event in its mechanism of action, leading to the inhibition of the Hedgehog pathway.
Quantitative Binding Affinity and Kinetics to Recombinant Smoothened Receptor
MRT-92 demonstrates subnanomolar antagonist activity against the Smoothened receptor in various cell-based assays that measure Hedgehog pathway activity. medkoo.combiocat.comhodoodo.com Studies utilizing a tritiated form of the compound, [³H]MRT-92, have enabled precise quantification of its binding affinity. The dissociation constant (Kd) for [³H]MRT-92 binding to the human Smoothened receptor (hSmo) is 0.3 nM. nih.govnih.gov This high affinity underscores the potency of MRT-92 as a Smoothened inhibitor. The half-maximal inhibitory concentration (IC50) for MRT-92 in preventing rodent cerebellar granule cell proliferation stimulated by the Hedgehog pathway is 0.4 nM. medkoo.combiocat.comhodoodo.comnih.govnih.gov
| Parameter | Value | Assay/System | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | 0.3 nM | [³H]MRT-92 binding to human Smoothened (hSmo) receptor | nih.govnih.gov |
| Half-Maximal Inhibitory Concentration (IC50) | 0.4 nM | Inhibition of rodent cerebellar granule cell proliferation | medkoo.combiocat.comhodoodo.comnih.govnih.gov |
Elucidation of Specific Binding Sites within the Smoothened Receptor Transmembrane Domain
The binding of MRT-92 occurs within a long, narrow cavity located in the 7-transmembrane (7TM) domain of the Smoothened receptor. medkoo.combiocat.comhodoodo.comvulcanchem.com Research combining molecular docking studies with site-directed mutagenesis has revealed that MRT-92 interacts with and occupies two distinct but overlapping sites, referred to as site 1 and site 2, within this transmembrane domain. nih.gov This dual-site engagement is a key feature of its interaction with the Smoothened receptor. researchgate.net
Competitive Binding Profiles with Endogenous Ligands and Other Known Modulators
Competitive binding experiments have further characterized the interaction of MRT-92 with the Smoothened receptor. The binding of the radiolabeled [³H]MRT-92 to hSmo-expressing membranes is effectively inhibited by other known Smoothened antagonists, such as itraconazole. nih.gov Interestingly, the Smoothened agonist SAG (Smoothened Agonist) also competes with MRT-92 for binding. nih.gov However, another Smo agonist, purmorphamine, does not inhibit the binding of [³H]MRT-92, suggesting it interacts with a different site or in a different manner. nih.gov
| Competing Ligand | Effect on [³H]MRT-92 Binding | Ligand Class | Reference |
|---|---|---|---|
| Itraconazole | Inhibits | Antagonist | nih.gov |
| SAG | Inhibits | Agonist | nih.gov |
| Purmorphamine | No inhibition | Agonist | nih.gov |
Intracellular Signaling Pathway Modulation by this compound
By binding to the Smoothened receptor, MRT-92 initiates a cascade of events that modulate the intracellular components of the Hedgehog signaling pathway, ultimately altering gene expression patterns.
Inhibition of Canonical Hedgehog Signaling Pathway Components (e.g., GLI Transcription Factors)
The canonical Hedgehog signaling pathway is initiated when the Hedgehog ligand binds to its receptor, Patched (PTCH), relieving the inhibition that PTCH exerts on Smoothened. mdpi.comgoogle.com This allows Smoothened to translocate to the primary cilium, a crucial step for signal propagation. nih.govresearchgate.net The activation of Smoothened leads to a complex signaling cascade that ultimately results in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). nih.govmdpi.com MRT-92, by binding to and inhibiting Smoothened, prevents the translocation of Smo to the primary cilium and its subsequent activation. nih.govresearchgate.net This blockade of Smoothened function directly leads to the suppression of downstream GLI transcription factor activation. nih.govmdpi.com
Impact on Downstream Effector Molecules and Gene Expression Patterns
The inhibition of GLI transcription factor activation by MRT-92 has a direct impact on the expression of downstream target genes. GLI factors, when active, translocate to the nucleus and regulate the transcription of genes involved in cell proliferation, survival, and differentiation. By preventing GLI activation, MRT-92 effectively downregulates the expression of these target genes. This is exemplified by its ability to inhibit the proliferation of cell types that are dependent on Hedgehog signaling for their growth, such as rodent cerebellar granule cells. nih.govnih.gov Furthermore, MRT-92 has been shown to affect the metabolic activity of medulloblastoma cells that have a constitutively active Hedgehog pathway due to mutations in the Patched gene (Ptc). nih.gov
Structural Basis of Ligand-Receptor Interaction
The interaction between MRT-92 and the Smoothened receptor is characterized by a unique and extensive binding mode within the receptor's seven-transmembrane (7TM) domain. nih.govnih.gov This interaction is the basis for its potent antagonistic activity.
Computational Molecular Docking and Dynamics Simulations of this compound with Smoothened
The binding of small molecule modulators to the Smoothened receptor typically occurs within a long, narrow cavity in the 7TM domain. nih.govnih.gov X-ray crystallography has revealed two main binding sites for antagonists within this cavity:
Site 1: Located at the extracellular loops. nih.gov
Site 2: Situated deeper within the 7TM bundle. nih.gov
Computational molecular docking studies have been instrumental in elucidating the binding mode of MRT-92. nih.govresearchgate.net These studies, using human Smoothened (hSmo) structures, predicted that MRT-92 has a unique binding mechanism compared to other known antagonists. nih.govnih.gov Unlike antagonists that bind to either Site 1 (like LY2940680) or Site 2 (like SANT-1), molecular docking simulations show that MRT-92 is long enough to occupy the entire binding cavity, simultaneously interacting with both Site 1 and Site 2. nih.govnih.gov The acylguanidine portion of MRT-92 interacts with the deeper Site 2, while its phenylethylphenyl tail extends upwards to occupy Site 1 at the extracellular entrance. nih.govmdpi.com This dual-site occupancy defines a third class of SMO antagonists. nih.gov
Site-Directed Mutagenesis Studies to Confirm Critical Amino Acid Residues for Binding
To experimentally validate the predictions from molecular docking, site-directed mutagenesis studies have been performed. nih.gov This technique involves mutating specific amino acid residues in the receptor to determine their importance for ligand binding. nih.gov The results of these studies on the human Smoothened receptor have confirmed the unique binding mode of MRT-92. nih.govnih.gov
Key findings from these studies include:
Mutations in residues located in the deeper Site 2 that affect the binding of Site 2-specific antagonists also impact MRT-92 binding.
Similarly, mutations in the extracellular loop region (Site 1) that disrupt the binding of Site 1-specific antagonists also affect MRT-92's interaction.
Crucially, MRT-92 retains its potent inhibitory activity against the D473H mutant of Smoothened. nih.govnih.govtandfonline.com This specific mutation is known to confer resistance to other Smoothened inhibitors like vismodegib. nih.gov The ability of MRT-92 to overcome this resistance is attributed to its extensive binding footprint across both sites, which can accommodate changes that affect more selectively binding drugs. nih.govresearchgate.net
Table 1: Impact of Selected hSmo Mutations on Antagonist Binding
| Mutated Residue | Location | Effect on MRT-92 Binding | Effect on Site 1 Binders (e.g., LY2940680) | Effect on Site 2 Binders (e.g., SANT-1) | Reference |
|---|---|---|---|---|---|
| D473H | Site 2 (Deep Pocket) | No significant change in inhibitory potency | Resistance | Resistance | nih.govnih.gov |
| L325F | Site 2 (Deep Pocket) | Moderately affected | Slightly decreased binding | Slightly decreased binding | researchgate.net |
This table is generated based on data presented in the referenced literature and is for illustrative purposes.
Conformational Changes Induced in the Smoothened Receptor upon this compound Binding
The binding of a ligand to a GPCR like Smoothened induces or stabilizes specific conformational states of the receptor, leading to either its activation or inactivation. As an antagonist, MRT-92 functions by binding to the 7TM domain and preventing the conformational changes necessary for receptor activation. vulcanchem.com
By physically occupying the entire length of the binding cavity, from the extracellular loops down into the transmembrane core, MRT-92 acts as a molecular "splint." nih.govnih.gov This extensive interaction is thought to lock the Smoothened receptor in an inactive conformation. This prevents the structural rearrangements within the 7TM helices that are required for the recruitment and activation of downstream signaling partners in the canonical Hedgehog pathway. vulcanchem.com The ability of MRT-92 to maintain this inactive state, even in the presence of activating mutations like D473H, underscores the stability of the conformational lock it imposes on the receptor. nih.govnih.gov
Preclinical Pharmacological Characterization of Mrt 92 Hcl Salt in Research Models
In Vitro Cellular Pharmacology and Functional Assays
Cell-Based Reporter Gene Assays for Hedgehog Pathway Inhibition
MRT-92 HCl salt is a potent antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. nih.govmedkoo.com Its inhibitory activity has been quantified using cell-based reporter gene assays. These assays commonly utilize cell lines like Shh-LIGHT2, which are engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Activation of the Hh pathway by an agonist such as ShhN induces luciferase expression, and the efficacy of an inhibitor is determined by its ability to reduce this signal. nih.gov
In such assays, MRT-92 has demonstrated subnanomolar antagonist activity against SMO. nih.govnih.gov It competitively inhibits the pathway, as shown by its ability to block the effects of SMO agonists. nih.gov The potency of MRT-92 has been found to be significantly higher than other known SMO inhibitors in similar cell-based assays. nih.govresearchgate.net
Table 1: Hedgehog Pathway Inhibition by MRT-92 in Cell-Based Assays
| Cell Line | Assay Type | Method of Activation | Measured Endpoint | IC₅₀ |
|---|---|---|---|---|
| Shh-LIGHT2 Cells | Gli-dependent luciferase assay | ShhN (5 nM) | Luciferase Activity | ~2.8 nM nih.gov |
| C3H10T1/2 Cells | Alkaline Phosphatase (AP) Activity Assay | SAG (0.1 µM) | AP Activity | Not specified nih.gov |
Modulation of Cellular Proliferation and Differentiation in Hedgehog-Responsive Cell Lines
The Hh signaling pathway is integral to cellular proliferation and differentiation. MRT-92 has been shown to effectively inhibit these processes in cells where the Hh pathway is active. For example, it blocks the differentiation of C3H10T1/2 mesenchymal progenitor cells into osteoblasts, a process induced by Hh pathway activation. nih.govtandfonline.com
Furthermore, MRT-92 inhibits the proliferation of cells from Shh-subtype medulloblastoma, a type of brain tumor characterized by aberrant Hh pathway activation. nih.govresearchgate.net In primary cultures of these tumor cells, MRT-92 reduced metabolic activity, an index of cell proliferation, by over 50%. nih.gov This demonstrates its potent antagonist effect on cell proliferation driven by genetic manipulation of the Hh pathway. nih.gov
Assessment of Cell-Based Permeability and Efflux Mechanisms (e.g., P-glycoprotein interaction)
Enzyme Inhibition or Activation Assays for Off-Target Pathways
To determine the selectivity of a drug candidate, it is screened against a panel of enzymes and receptors to identify potential off-target interactions. This process helps to build a comprehensive pharmacological profile and predict potential side effects. Research indicates that MRT-92 is a selective inhibitor of the Hh pathway. For instance, studies have shown that at concentrations effective for Hh inhibition, MRT-92 does not significantly affect the Wnt/β-catenin signaling pathway, another important pathway in development and disease. nih.govmdpi.com This suggests a specific mechanism of action, which is a desirable characteristic for a therapeutic agent.
Mechanistic In Vivo Studies in Non-Human Organism Models
Assessment of Hedgehog Pathway Modulation in Rodent Models (e.g., cerebellar granule cell proliferation models)
The in vitro efficacy of MRT-92 has been validated in in vivo rodent models. A key model for studying Hh pathway inhibition is the proliferation of cerebellar granule neuron precursors (CGNPs) in rodents, a process highly dependent on Hh signaling. nih.govnih.gov In primary cultures of rat CGNPs, proliferation can be induced by the SMO agonist SAG. MRT-92 was shown to inhibit this SAG-induced proliferation with exceptional potency, having a half-maximal inhibitory concentration (IC₅₀) of 0.4 nM. nih.govmedkoo.comnih.gov This was reported to be 7 to 15 times more potent than other SMO antagonists tested in the same assay. nih.gov These findings confirm that MRT-92 can effectively engage its target and produce a significant biological response in a complex, cell-based system derived from a living organism. nih.gov
Table 2: In Vivo Efficacy of MRT-92 in a Rodent Cell Proliferation Model
| Model System | Method of Activation | Measured Endpoint | IC₅₀ |
|---|
Pharmacokinetic Characterization in Preclinical Animal Models
The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical to understanding its potential as a therapeutic agent. For MRT-92, while detailed quantitative pharmacokinetic parameters such as peak plasma concentration (Cmax), area under the curve (AUC), and half-life (t½) are not extensively reported in publicly available literature, preclinical studies in rodent models have been cited to show a favorable profile.
One review highlighted that MRT-92 demonstrated an excellent ADME (absorption, distribution, metabolism, and excretion) profile following oral administration in a colorectal cancer model. nih.gov This suggests that the compound is absorbed from the gastrointestinal tract and distributed to tissues in its active form. The tolerability of the compound in these models further supports a manageable pharmacokinetic and safety profile. nih.gov
In vivo studies have utilized various administration routes and dosing schedules, indicating the compound's activity when delivered systemically. The table below summarizes the preclinical models and dosing regimens used in key research studies, which form the basis of our current understanding of MRT-92's in vivo behavior.
| Preclinical Model | Animal Species | Administration Route | Dosing Regimen | Research Focus | Reference |
| Melanoma Xenograft | Athymic Nude Mice | Intraperitoneal (i.p.) | 15 mg/kg, twice daily | Antitumor Efficacy | nih.govnih.govresearchgate.net |
| Melanoma Xenograft | Athymic Nude Mice | Systemic | 15 mg/kg | Antitumor Efficacy, Target Engagement | mdpi.com |
| Colorectal Cancer Xenograft | Not Specified | Oral | 200 mg/kg, daily | Antitumor Efficacy, ADME Profile | nih.govmdpi.com |
This table summarizes reported in vivo studies involving MRT-92, highlighting the models and dosing used. Specific pharmacokinetic parameters (e.g., Cmax, AUC) are not available in the cited literature.
Determination of Target Engagement in Relevant Animal Tissues
Confirming that a drug candidate interacts with its intended molecular target in a living organism is a crucial step in preclinical development. For MRT-92, an antagonist of the Smoothened (SMO) receptor, target engagement has been successfully demonstrated in animal models by measuring the modulation of a key downstream biomarker of the Hedgehog (Hh) signaling pathway. mdpi.com
The primary biomarker used to confirm the in vivo activity of MRT-92 is the Glioma-associated oncogene homolog 1 (GLI1) transcription factor. nih.govmdpi.com In a constitutively active Hh pathway, SMO signaling leads to the activation and nuclear translocation of GLI transcription factors, which then drive the expression of target genes, including GLI1 itself. nih.gov Therefore, a reduction in GLI1 expression within tumor tissue following treatment with an SMO inhibitor like MRT-92 serves as direct evidence of target engagement.
Preclinical studies have consistently shown that systemic administration of MRT-92 leads to a significant reduction of GLI1 expression in tumor tissues from xenograft models. This demonstrates that a sufficient concentration of the compound reaches the tumor tissue and effectively inhibits the SMO receptor, thereby blocking the downstream signaling cascade.
The table below details the findings from preclinical studies where target engagement of MRT-92 was assessed in animal tissues.
| Preclinical Model | Animal Species | MRT-92 Dose | Tissue Analyzed | Biomarker | Finding | Reference |
| A375 Melanoma Xenograft | Athymic Nude Mice | 15 mg/kg (i.p.) | Tumor | GLI1 mRNA | Decreased expression | nih.govresearchgate.net |
| A375 Melanoma Xenograft | Athymic Nude Mice | 15 mg/kg (systemic) | Tumor | GLI1 | Significantly decreased expression | mdpi.com |
| A375 Melanoma Xenograft | Athymic Nude Mice | 15 mg/kg (i.p.) | Tumor | GLI1 | Complete abrogation (in combination with MZ1) | nih.gov |
This table presents evidence of in vivo target engagement for MRT-92 by summarizing its effect on the downstream biomarker GLI1 in tumor tissue from mouse models.
Structure Activity Relationship Sar and Analog Development of Mrt 92 Hcl Salt
Design and Synthesis of Analogs and Derivatives of MRT-92 HCl Salt
The journey to MRT-92 began with the identification of an acylthiourea compound, MRT-10, through a virtual screening campaign based on a pharmacophore model of known Smo antagonists. researchgate.netfrontiersin.orgacs.org MRT-10 exhibited modest activity, with an IC50 value of 0.64 μM in a Shh-light 2 cell luciferase assay. mdpi.com This initial hit served as a scaffold for extensive structural optimization.
The first key modification involved the conversion of the acylthiourea core to an acylurea, yielding MRT-14. This change resulted in a notable improvement in inhibitory activity, with MRT-14 demonstrating an IC50 of 0.16 μM in the same assay. researchgate.netmdpi.com This early SAR data suggested that the electronic properties of the central urea-like moiety were crucial for receptor interaction.
A significant leap in potency was achieved by replacing the acylurea group with an acylguanidine scaffold, leading to the synthesis of MRT-83. mdpi.comsemanticscholar.org This modification resulted in a compound with nanomolar antagonist efficiency. semanticscholar.org Further SAR exploration focused on the biaryl moiety of MRT-83. Molecular docking studies on MRT-83 suggested that the binding pocket was not fully occupied, indicating that elongating the biaryl portion could lead to enhanced potency. nih.gov
This design hypothesis spurred the synthesis of a series of MRT-83 derivatives with extended biaryl groups. nih.govresearchgate.net The introduction of an alkyl linker between the two aryl moieties was systematically explored. A one-carbon linker (MRT-91) was found to be detrimental to the activity. However, increasing the linker length to two or three carbons proved beneficial. researchgate.net The optimal linker was determined to be a saturated two-carbon ethyl group, which is present in MRT-92. researchgate.net Further elongation to a three-carbon linker (MRT-93) or the introduction of unsaturation (MRT-94) led to a decrease in activity, highlighting the precise spatial requirements of the binding pocket. researchgate.net
Systematic Evaluation of Structural Modifications on Smoothened Receptor Affinity and Efficacy
The antagonistic activity of MRT-92 and its precursors was rigorously evaluated in various cell-based assays, providing a clear picture of the impact of structural modifications on Smoothened receptor affinity and efficacy.
The evolution from the initial acylthiourea hit (MRT-10) to the acylguanidine (MRT-83) and its optimized analog (MRT-92) demonstrates a remarkable increase in potency. MRT-92 exhibits sub-nanomolar antagonist activity against Smo in multiple Hedgehog cell-based assays. nih.govnih.gov For instance, in a BODIPY-cyclopamine binding assay using HEK-hSMO cells, MRT-92 showed an IC50 value of 8.4 nM, while its precursor MRT-83 had an IC50 of 4.6 nM in a similar assay. semanticscholar.org
Furthermore, MRT-92 potently inhibits the proliferation of rodent cerebellar granule cells induced by Hedgehog pathway activation, with a reported IC50 of 0.4 nM. nih.govnih.gov This is significantly more potent than other tested Smo antagonists. nih.gov The compound also effectively blocks the SAG-induced differentiation of C3H10T1/2 cells. semanticscholar.org A key finding is that MRT-92 maintains its potent inhibitory characteristics against the vismodegib-resistant D473H SMO mutant, a common mutation that confers drug resistance. semanticscholar.orgresearchgate.net
The following table summarizes the inhibitory activities of MRT-92 and its key precursors, illustrating the structure-activity relationship:
| Compound | Core Scaffold | Key Structural Features | IC50 (Shh-light 2 assay) | IC50 (BODIPY-cyclopamine binding) | IC50 (GCP proliferation) |
| MRT-10 | Acylthiourea | Initial hit from virtual screening | 0.64 µM mdpi.com | - | - |
| MRT-14 | Acylurea | Acylthiourea to acylurea modification | 0.16 µM mdpi.com | 0.12 µM researchgate.net | - |
| MRT-83 | Acylguanidine | Acylurea to acylguanidine modification | ~0.01 µM researchgate.net | 4.6 nM semanticscholar.org | - |
| MRT-92 | Acylguanidine | Elongated biaryl moiety with a phenylethylphenyl tail | 2.8 nM researchgate.net | 8.4 nM semanticscholar.org | 0.4 nM nih.gov |
Identification of Pharmacophoric Elements Critical for Activity
The development of MRT-92 and its analogs has allowed for the clear identification of the key pharmacophoric elements essential for high-affinity binding to the Smoothened receptor.
A pharmacophore model was initially generated based on a set of known Smo antagonists, which led to the discovery of MRT-10. researchgate.netfrontiersin.org This model highlighted the importance of hydrogen bond acceptors and hydrophobic regions. researchgate.net The subsequent optimization to MRT-92 refined this understanding.
The critical pharmacophoric features of the MRT-92 series can be summarized as:
The Acylguanidine Core: This positively charged group is a crucial element for potent antagonism. Its ability to form strong hydrogen bond interactions within the receptor binding pocket is likely a primary reason for the significant increase in potency observed when moving from the acylurea (MRT-14) to the acylguanidine (MRT-83 and MRT-92) scaffold. acs.org
The Biaryl Moiety: The extended biaryl structure, specifically the phenylethylphenyl tail of MRT-92, is vital for occupying a deep hydrophobic pocket within the Smoothened receptor. mdpi.comnih.gov The length and conformation of this tail are finely tuned for optimal interaction, as demonstrated by the decreased activity of analogs with shorter or longer linkers. researchgate.net
Molecular docking studies have provided a structural basis for these pharmacophoric elements. MRT-92 is predicted to bind in a unique manner, occupying the entire transmembrane cavity of the Smoothened receptor. mdpi.comnih.gov This extended binding mode allows it to interact with residues in both the extracellular loop region (site 1) and the deeper 7-transmembrane cavity (site 2), a characteristic that distinguishes it from other classes of Smo antagonists. nih.govresearchgate.net This comprehensive binding is thought to contribute to its high potency and its activity against certain drug-resistant mutants. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Computational Design Strategies
While a specific, detailed Quantitative Structure-Activity Relationship (QSAR) study exclusively for the MRT-92 series is not extensively documented in publicly available literature, the principles of QSAR and computational design were fundamental to its development.
The initial discovery of MRT-10 was the result of a ligand-based virtual screening approach using a pharmacophore model, a qualitative form of SAR. researchgate.netfrontiersin.org The subsequent optimization process, leading from MRT-10 to MRT-92, was guided by an iterative cycle of chemical synthesis, biological testing, and molecular modeling, which are core components of a modern drug discovery pipeline that often incorporates QSAR principles.
Generally, a 3D-QSAR study for a series like MRT-92 would involve aligning the synthesized analogs and correlating their 3D molecular fields (steric and electrostatic) with their observed biological activities. acs.org This would generate a predictive model that could guide the design of new analogs with potentially improved potency. For instance, such a model could highlight regions where bulky substituents are favored or where specific electronic properties would enhance binding.
Computational design strategies, particularly molecular docking, were instrumental in the development of MRT-92. nih.govresearchgate.net Docking of the precursor, MRT-83, into the crystal structure of the Smoothened receptor revealed an unoccupied space in the binding pocket, directly leading to the hypothesis that extending the biaryl moiety could increase potency. nih.gov The subsequent synthesis and testing of analogs, including MRT-92, validated this computational prediction. researchgate.net
Future computational design strategies for developing next-generation MRT-92 analogs could involve:
Structure-based drug design: Utilizing the co-crystal structure of MRT-92 bound to Smo (if available) or highly accurate homology models to design new derivatives with optimized interactions with specific amino acid residues.
Fragment-based drug discovery: Identifying and growing fragments within the binding pocket to explore new interaction points.
De novo design: Using computational algorithms to generate novel molecular structures that fit the pharmacophoric requirements of the Smoothened receptor binding site.
These computational approaches, combined with synthetic chemistry and biological evaluation, will continue to be crucial in the development of new and more effective Smoothened inhibitors based on the MRT-92 scaffold.
Advanced Analytical Methodologies for Mrt 92 Hcl Salt Research
Development of High-Throughput Screening Assays for Novel Smoothened Modulators
High-throughput screening (HTS) is fundamental in the discovery of novel modulators of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. researchgate.net The development of effective HTS assays enables the rapid evaluation of large compound libraries to identify potential therapeutic agents like MRT-92.
Cell-based assays are a primary tool for screening SMO modulators. These assays often utilize engineered cell lines, such as the Shh-LIGHT II cells derived from NIH/3T3 fibroblasts, which contain a Gli-responsive firefly luciferase reporter gene. acs.org In this system, activation of the Hh pathway leads to the expression of luciferase, producing a measurable luminescent signal. Conversely, inhibitors of the pathway, such as MRT-92, will decrease or abolish this signal. The activity of compounds is typically assessed by measuring the reduction in luminescence, with cellular viability also monitored to exclude cytotoxic effects. acs.org
Another HTS approach involves measuring changes in intracellular calcium levels. plos.org Stimulation of the SMO receptor can lead to calcium mobilization within the cell. Assays designed to detect these changes in a high-throughput format, often using fluorescent calcium indicators, can identify both agonists and antagonists of the SMO receptor. plos.org Such assays have been successfully implemented in 384-well formats, demonstrating their suitability for large-scale screening campaigns. plos.org
The robustness and reliability of an HTS assay are often quantified by the Z'-factor, a statistical parameter that reflects the separation between positive and negative controls. An assay with a Z'-factor of 0.5 or greater is generally considered suitable for high-throughput screening. nih.gov
Table 1: Comparison of HTS Assay Formats for SMO Modulators
| Assay Type | Principle | Advantages | Disadvantages |
| Reporter Gene Assay | Measures the activity of a downstream transcription factor (e.g., Gli) linked to a reporter gene (e.g., luciferase). | High sensitivity, directly measures pathway activity. | Indirect measure of SMO modulation, potential for off-target effects influencing the reporter. |
| Calcium Mobilization Assay | Detects changes in intracellular calcium concentration upon SMO receptor modulation. | Real-time measurement, can identify both agonists and antagonists. | May not be universally applicable to all SMO modulators, potential for false positives from compounds affecting calcium signaling through other mechanisms. |
| Cellular Contractile Force | Measures changes in the contractile forces exerted by cells in response to compounds. | A functional endpoint that can be relevant to physiological processes. | Technically more complex, may have lower throughput compared to other methods. nih.govnih.gov |
Bioanalytical Methods for Detection and Quantification of MRT-92 HCl Salt in Biological Matrices
Accurate quantification of this compound in biological matrices like plasma and tissue homogenates is essential for pharmacokinetic and pharmacodynamic studies in research models. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and wide linear dynamic range. yale.educhromatographyonline.com
The development of a robust LC-MS/MS method involves several key steps. Sample preparation is critical to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.govmdpi.com For many small molecule inhibitors, a simple protein precipitation with a solvent like acetonitrile (B52724) is sufficient. nih.govmdpi.com
Chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). researchgate.net The choice of column and mobile phase is optimized to achieve good peak shape and separation from endogenous matrix components.
Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. yale.edu This involves selecting a specific precursor ion (the molecular ion of MRT-92) and a specific product ion (a fragment generated by collision-induced dissociation) to monitor. This highly selective detection method minimizes interference and allows for sensitive quantification, often reaching nanogram per milliliter (ng/mL) levels in complex matrices. yale.edu
Method validation is performed according to regulatory guidelines to ensure the reliability of the data. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. nih.gov
Table 2: Hypothetical LC-MS/MS Parameters for MRT-92 Quantification
| Parameter | Condition |
| Chromatography System | UHPLC |
| Column | C18 reversed-phase, e.g., Acquity UPLC BEH C18 researchgate.net |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| MRM Transition | To be determined empirically (e.g., based on the molecular weight of MRT-92 free base, 603.12 g/mol ) medkoo.com |
| Internal Standard | A structurally similar compound or a stable isotope-labeled version of MRT-92 |
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsome Systems
Understanding the metabolic fate of a research compound is crucial for predicting its in vivo behavior. In vitro metabolic stability assays using hepatic microsomes are a standard method for this purpose. nuvisan.comcreative-bioarray.comevotec.com These subcellular fractions contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. creative-bioarray.comevotec.com
In a typical microsomal stability assay, this compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. evotec.comif-pan.krakow.pl Samples are taken at different time points, and the reaction is quenched. The remaining concentration of the parent compound is then quantified by LC-MS/MS. creative-bioarray.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. if-pan.krakow.pl
Metabolite identification studies are often run in parallel to determine the metabolic pathways of the compound. High-resolution mass spectrometry (HRMS) is a powerful tool for this, as it provides accurate mass measurements that can be used to deduce the elemental composition of metabolites. admescope.com By comparing the fragmentation patterns of the parent compound and its metabolites, the sites of metabolic modification can be elucidated. Common metabolic reactions include oxidation, hydroxylation, and demethylation. researchgate.netpreprints.org To aid in the identification of reactive metabolites, trapping agents such as glutathione (B108866) (GSH) or cyanide can be included in the incubations. researchgate.netacs.org
Table 3: Typical Experimental Conditions for an In Vitro Microsomal Stability Assay
| Parameter | Condition |
| Enzyme Source | Human or animal liver microsomes if-pan.krakow.pl |
| Microsomal Protein Concentration | 0.5 - 1.0 mg/mL if-pan.krakow.pl |
| Test Compound Concentration | Typically 1 µM if-pan.krakow.pl |
| Cofactor | NADPH (to initiate Phase I metabolism) evotec.comif-pan.krakow.pl |
| Incubation Temperature | 37°C if-pan.krakow.pl |
| Time Points | 0, 5, 15, 30, 45, 60 minutes creative-bioarray.com |
| Analysis Method | LC-MS/MS creative-bioarray.com |
By employing these advanced analytical methodologies, researchers can build a comprehensive profile of this compound, providing a solid foundation for further development.
Future Research Directions and Applications of Mrt 92 Hcl Salt As a Research Tool
Elucidation of MRT-92 HCl Salt's Role in Investigating Smoothened Receptor Allosteric Modulation
This compound is a potent and selective inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. hodoodo.commedkoo.com The SMO receptor is a target for anticancer drugs, and understanding how different molecules interact with it is crucial for developing new therapies. nih.govnih.gov
MRT-92 is unique in how it binds to the SMO receptor. X-ray structures have shown that some antagonists bind to extracellular loops (site 1), while others penetrate deeper into the 7-transmembrane (7TM) cavity (site 2). nih.govnih.gov Research guided by molecular docking and site-directed mutagenesis has revealed that MRT-92 simultaneously occupies both of these sites. nih.govnih.gov This makes it a third type of SMO antagonist, one that completely fills the binding cavity from the top to the bottom. nih.govnih.gov
Future research will likely use MRT-92 to further explore the allosteric modulation of the SMO receptor. By studying the interaction between MRT-92 and SMO, scientists can gain a more comprehensive understanding of how small molecules can control the receptor's activity. This knowledge can aid in the design of new and more effective SMO antagonists for treating cancers linked to the Hh pathway and for overcoming drug resistance. nih.govnih.gov
| Research Focus | Key Objectives | Potential Impact |
| Structural Biology | Determine the high-resolution structure of the SMO receptor in complex with MRT-92. | Provide a detailed map of the binding interactions and conformational changes, aiding in the rational design of new inhibitors. |
| Mutagenesis Studies | Investigate the effect of specific SMO mutations on MRT-92 binding and efficacy. | Elucidate mechanisms of drug resistance and inform the development of inhibitors that can overcome these mutations. |
| Computational Modeling | Simulate the dynamic interactions between MRT-92 and the SMO receptor. | Predict the binding affinities and functional effects of novel MRT-92 analogs, accelerating the drug discovery process. |
Application of this compound as a Chemical Probe for Hedgehog-Associated Cellular Processes
This compound serves as a valuable chemical probe for investigating cellular processes that are dependent on the Hedgehog signaling pathway. nih.gov Its high potency, with a reported half-maximal inhibitory concentration (IC50) of 0.4 nM in inhibiting rodent cerebellar granule cell proliferation, allows for precise modulation of SMO activity in various cell-based assays. medkoo.comnih.govnih.gov
A primary application of MRT-92 is to dissect the downstream consequences of SMO inhibition. Researchers can use MRT-92 to treat cells and then measure the resulting changes in the expression of Hh target genes, such as GLI1 and SPP1. google.com This provides a clear picture of the transcriptional response to SMO blockade.
Furthermore, MRT-92 can be used to explore the non-canonical, or non-transcriptional, roles of Hedgehog signaling. These functions can include the regulation of cell migration, cytoskeletal dynamics, and other cellular behaviors that are not directly linked to gene expression.
Synergistic Research Applications with Other Pathway Inhibitors in Preclinical Models
A promising area of future research involves examining the combined effects of this compound with inhibitors of other signaling pathways in preclinical models. vulcanchem.com Cancer cells can often develop resistance to a single therapeutic agent by activating alternative signaling pathways.
One such pathway that is known to have crosstalk with the Hedgehog pathway is the RAS/RAF/MAPK pathway. nih.gov The MAPK pathway is involved in various biological functions and its dysregulation is associated with many cancers. nih.gov Combining MRT-92 with inhibitors of the RAS/RAF/MAPK pathway could be a strategy to overcome resistance and improve therapeutic outcomes. nih.gov
Preclinical studies, potentially using advanced models like patient-derived xenografts, can assess the synergistic effects of such combinations on tumor growth and survival. vulcanchem.comiiarjournals.org
| Combination Therapy | Rationale | Preclinical Model |
| MRT-92 + RAS/RAF/MAPK inhibitor | To target both the Hedgehog and MAPK signaling pathways, potentially overcoming drug resistance. | Patient-derived xenografts of tumors with known mutations in both pathways. |
| MRT-92 + PI3K/AKT inhibitor | To block two key signaling cascades that are often co-activated in cancer. | Genetically engineered mouse models of cancers with activated Hh and PI3K/AKT signaling. |
Q & A
Q. What is the molecular mechanism by which MRT-92 HCl salt inhibits the Hedgehog (Hh) signaling pathway?
MRT-92 targets the Smoothened (Smo) receptor, a class F G protein-coupled receptor, by binding to overlapping sites in its 7-transmembrane (7TM) domain. Unlike canonical Smo inhibitors (e.g., vismodegib), MRT-92 occupies both the extracellular loop (site 1) and the deep cytoplasmic-proximal subpocket (site 2), blocking ligand-dependent and -independent activation of GLI1 . This dual binding explains its subnanomolar potency (IC50 = 0.4 nM in rodent cerebellar granule cells) and resistance to D473H mutations common in clinical Smo inhibitors .
Q. How should researchers design in vitro experiments to assess MRT-92’s inhibitory activity on Hh pathway activation?
Use Gli-dependent luciferase reporter assays (e.g., Shh-Light2 cells) to quantify Hh pathway inhibition. Compare MRT-92’s IC50 with standard inhibitors like vismodegib. For functional validation, measure proliferation inhibition in Hedgehog-dependent cell models (e.g., C3H10T1/2 cells or cerebellar granule cells) and confirm GLI1 mRNA/protein downregulation via qPCR/Western blot . Include dose-response curves and negative controls (e.g., Wnt pathway assays) to confirm specificity .
Q. What are the recommended storage and preparation protocols for this compound in cell-based assays?
Store lyophilized powder at -20°C for ≤3 years. For working solutions, dissolve in DMSO (e.g., 10 mM stock), aliquot, and store at -80°C for ≤1 year. Avoid freeze-thaw cycles. For in vitro use, dilute stock in culture media to ≤0.1% DMSO to minimize solvent toxicity. Include vehicle controls in experiments .
Advanced Research Questions
Q. How can researchers resolve contradictory data on MRT-92’s efficacy across different cancer models (e.g., melanoma vs. glioblastoma)?
Contradictions may arise from tumor-specific dependencies on non-canonical Hh pathways. For example, in melanoma, MRT-92’s synergy with BRD4 degraders (e.g., MZ1) suggests reliance on BRD4-SOX2-mediated GLI1 activation, independent of Smo. Validate context-specific mechanisms using RNA-seq or ChIP-seq to map GLI1 regulatory elements. Compare Smo mutation status (e.g., D473H) and baseline Hh activity across models .
Q. What experimental strategies can optimize MRT-92 dosing in in vivo xenograft studies to minimize toxicity while maintaining efficacy?
Use pharmacokinetic (PK) profiling to determine bioavailability and half-life. For subcutaneous melanoma xenografts, a starting dose of 10 mg/kg (oral or intraperitoneal) administered daily has shown significant tumor growth inhibition (48% in LS180 colorectal models). Monitor body weight, organ histopathology, and GLI1 suppression in tumors. Adjust dosing based on plasma concentration-time curves and toxicity thresholds .
Q. How does MRT-92 overcome resistance conferred by Smo mutations (e.g., D473H), and how can this be leveraged in drug combination studies?
Structural studies reveal that MRT-92 binds Smo’s 7TM cavity independently of D473, unlike vismodegib. Test combinatorial regimens with inhibitors targeting downstream effectors (e.g., ATR/CHK1 inhibitors) to address compensatory DNA damage responses. Co-treatment with BRD4 degraders (MZ1) has shown synergistic GLI1 suppression in melanoma .
Q. What methodologies are recommended for analyzing MRT-92’s off-target effects in preclinical models?
Perform kinome-wide profiling (e.g., KINOMEscan) to assess kinase inhibition. Use RNA-seq to identify transcriptomic changes unrelated to Hh signaling. In animal models, evaluate off-target toxicity via serum biochemistry (liver/kidney function) and immunohistochemistry of major organs .
Methodological Guidance
Q. How should researchers validate Smo binding kinetics and occupancy of MRT-92 in structural studies?
Use radiolabeled [³H]MRT-92 (Kd = 0.3 nM for human Smo) in competitive binding assays with Smo mutants (e.g., W535L, D473H). Combine molecular docking (e.g., GLIDE software) with cryo-EM or X-ray crystallography to map binding interactions. Compare occupancy with site-specific antagonists (e.g., SANT-1 for site 2) .
Q. What statistical approaches are appropriate for analyzing synergistic effects in MRT-92 combination therapies?
Calculate combination indices (CI) using the Chou-Talalay method. For example, in melanoma cells, MRT-92 + MZ1 yielded CI < 0.3, indicating strong synergy. Use ANOVA with post-hoc tests to compare tumor volumes in xenograft cohorts .
Q. How can researchers standardize reporting of MRT-92’s efficacy data to facilitate cross-study comparisons?
Adopt MIAME (Minimum Information About a Microarray Experiment) guidelines for omics data. For in vivo studies, report tumor volume measurements (mean ± SEM), survival curves (Kaplan-Meier), and GLI1 suppression (fold-change vs. control). Disclose batch numbers and solvent formulations to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
